REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][CH2:8][CH:7]([CH3:12])[C:6]=2[CH:13]=1.IC1C=CC2CCNCC(C)C=2C=1.FC(F)(F)C1C=CC2CCNCC(C)C=2C=1.FC(F)(F)C1C=CC2CCNCC(CC)C=2C=1.[Cl:60]C1C=CC2CCNCC(CC)C=2C=1.BrC1C=CC2CCNCC(CC)C=2C=1.IC1C=CC2CCNCC(CC)C=2C=1.ClC1C(Cl)=CC2C(C)CNCCC=2C=1.ClC1C(Cl)=CC2C(CC)CNCCC=2C=1.ClC1C(F)=CC2CCNCC(C)C=2C=1.ClC1C(F)=CC2CCNCC(CC)C=2C=1>>[Cl:60][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][CH2:8][CH:7]([CH3:12])[C:6]=2[CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C(CNCC2)C)C1
|
Name
|
8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(C(CNCC2)C)C1)F
|
Name
|
8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(C(CNCC2)CC)C1)F
|
Name
|
hydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=CC2=C(C(CNCC2)C)C1
|
Name
|
8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC2=C(C(CNCC2)C)C1)(F)F
|
Name
|
8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC2=C(C(CNCC2)CC)C1)(F)F
|
Name
|
8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(CNCC2)CC)C1
|
Name
|
8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C(CNCC2)CC)C1
|
Name
|
8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=CC2=C(C(CNCC2)CC)C1
|
Name
|
7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(CNCC2)C)C=C1Cl
|
Name
|
7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(CNCC2)CC)C=C1Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(C(CNCC2)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][CH2:8][CH:7]([CH3:12])[C:6]=2[CH:13]=1.IC1C=CC2CCNCC(C)C=2C=1.FC(F)(F)C1C=CC2CCNCC(C)C=2C=1.FC(F)(F)C1C=CC2CCNCC(CC)C=2C=1.[Cl:60]C1C=CC2CCNCC(CC)C=2C=1.BrC1C=CC2CCNCC(CC)C=2C=1.IC1C=CC2CCNCC(CC)C=2C=1.ClC1C(Cl)=CC2C(C)CNCCC=2C=1.ClC1C(Cl)=CC2C(CC)CNCCC=2C=1.ClC1C(F)=CC2CCNCC(C)C=2C=1.ClC1C(F)=CC2CCNCC(CC)C=2C=1>>[Cl:60][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][CH2:8][CH:7]([CH3:12])[C:6]=2[CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C(CNCC2)C)C1
|
Name
|
8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(C(CNCC2)C)C1)F
|
Name
|
8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(C(CNCC2)CC)C1)F
|
Name
|
hydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=CC2=C(C(CNCC2)C)C1
|
Name
|
8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC2=C(C(CNCC2)C)C1)(F)F
|
Name
|
8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC2=C(C(CNCC2)CC)C1)(F)F
|
Name
|
8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(CNCC2)CC)C1
|
Name
|
8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C(CNCC2)CC)C1
|
Name
|
8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=CC2=C(C(CNCC2)CC)C1
|
Name
|
7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(CNCC2)C)C=C1Cl
|
Name
|
7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(CNCC2)CC)C=C1Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(C(CNCC2)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][CH2:8][CH:7]([CH3:12])[C:6]=2[CH:13]=1.IC1C=CC2CCNCC(C)C=2C=1.FC(F)(F)C1C=CC2CCNCC(C)C=2C=1.FC(F)(F)C1C=CC2CCNCC(CC)C=2C=1.[Cl:60]C1C=CC2CCNCC(CC)C=2C=1.BrC1C=CC2CCNCC(CC)C=2C=1.IC1C=CC2CCNCC(CC)C=2C=1.ClC1C(Cl)=CC2C(C)CNCCC=2C=1.ClC1C(Cl)=CC2C(CC)CNCCC=2C=1.ClC1C(F)=CC2CCNCC(C)C=2C=1.ClC1C(F)=CC2CCNCC(CC)C=2C=1>>[Cl:60][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][CH2:8][CH:7]([CH3:12])[C:6]=2[CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C(CNCC2)C)C1
|
Name
|
8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(C(CNCC2)C)C1)F
|
Name
|
8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(C(CNCC2)CC)C1)F
|
Name
|
hydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=CC2=C(C(CNCC2)C)C1
|
Name
|
8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC2=C(C(CNCC2)C)C1)(F)F
|
Name
|
8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC2=C(C(CNCC2)CC)C1)(F)F
|
Name
|
8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(CNCC2)CC)C1
|
Name
|
8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C(CNCC2)CC)C1
|
Name
|
8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=CC2=C(C(CNCC2)CC)C1
|
Name
|
7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(CNCC2)C)C=C1Cl
|
Name
|
7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(CNCC2)CC)C=C1Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(C(CNCC2)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |